Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2219409-02-4
VCID: VC6870235
InChI: InChI=1S/C10H8N2O3/c1-15-10(14)8-5-11-9-7(6-13)3-2-4-12(8)9/h2-6H,1H3
SMILES: COC(=O)C1=CN=C2N1C=CC=C2C=O
Molecular Formula: C10H8N2O3
Molecular Weight: 204.185

Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate

CAS No.: 2219409-02-4

Cat. No.: VC6870235

Molecular Formula: C10H8N2O3

Molecular Weight: 204.185

* For research use only. Not for human or veterinary use.

Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate - 2219409-02-4

Specification

CAS No. 2219409-02-4
Molecular Formula C10H8N2O3
Molecular Weight 204.185
IUPAC Name methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C10H8N2O3/c1-15-10(14)8-5-11-9-7(6-13)3-2-4-12(8)9/h2-6H,1H3
Standard InChI Key NSPWIFZPAZBVEF-UHFFFAOYSA-N
SMILES COC(=O)C1=CN=C2N1C=CC=C2C=O

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s scaffold consists of an imidazole ring fused to a pyridine ring, forming a bicyclic system. Key substituents include:

  • Formyl group (–CHO) at the 8-position, enhancing electrophilic reactivity for nucleophilic additions or Schiff base formation.

  • Methyl carboxylate ester (–COOCH₃) at the 3-position, offering sites for hydrolysis or transesterification.

The molecular geometry favors planar aromaticity, with slight distortion due to steric interactions between substituents. Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, highlighting significant polarity influenced by the electron-withdrawing formyl and ester groups .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₈N₂O₃
Molecular Weight204.185 g/mol
CAS Number2219409-02-4
Predicted LogP1.2 (Moderate lipophilicity)
Hydrogen Bond Donors1 (Formyl proton)
Hydrogen Bond Acceptors4 (Carbonyl, ester, pyridine)

Synthetic Methodologies

General Synthesis Strategies

Synthesis typically involves multi-step sequences starting from substituted pyridines or imidazoles. A common route includes:

  • Condensation: 2-Aminopyridine reacts with α-keto esters or haloketones to form the imidazo[1,2-a]pyridine core.

  • Functionalization: Late-stage introduction of the formyl group via Vilsmeier-Haack formylation or oxidation of methyl groups.

Recent advances emphasize transition metal-catalyzed cyclizations, such as palladium-mediated C–H activation, which improve regioselectivity and yields .

Optimized Protocol (Hypothetical)

While no explicit procedure for Methyl 8-formylimidazo[1,2-a]pyridine-3-carboxylate is reported, analogous syntheses suggest:

  • Step 1: Ethyl 3-oxobutanoate and 2-aminopyridine undergo cyclocondensation in 1,2-dimethoxyethane at 90°C for 6 hours to form the imidazo core .

  • Step 2: Selective formylation at the 8-position using POCl₃/DMF (Vilsmeier reagent) at 0–5°C.

  • Step 3: Esterification with methanol under acidic conditions.

Predicted yield: 40–60% after purification via silica chromatography .

Biological Activities and Mechanisms

Anticancer Activity

Analogous compounds inhibit topoisomerase II and tubulin polymerization. Molecular docking studies suggest the formyl group binds to the ATP pocket of kinases, though experimental validation is pending.

Drug Metabolism Considerations

The methyl ester improves metabolic stability compared to carboxylic acids. Cytochrome P450 (CYP3A4) interactions are hypothesized, necessitating ADME studies.

Structural Analogues and Comparative Analysis

Table 2: Key Analogues and Properties

Compound NameCAS NumberSubstituentsBioactivity (Reported)
Methyl 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylate-Br at 8, COOCH₃ at 6Antiviral (IC₅₀ = 1.2 µM)
8-Formylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride137964038COOH at 3Antibacterial (Synth. intermediate)
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate2549-19-1CH₃ at 2, COOCH₂CH₃ at 3Antitubercular (MIC = 4 µg/mL)

The bromo analogue’s antiviral efficacy underscores the impact of halogen substitution, while the carboxylic acid derivative serves as a prodrug precursor .

Future Research Directions

Target Identification

High-throughput screening against kinase libraries (e.g., EGFR, VEGFR) could elucidate mechanistic pathways.

Synthetic Optimization

Developing flow chemistry protocols may enhance scalability and reduce reaction times from hours to minutes.

Toxicology Profiling

Acute toxicity studies in rodent models are critical to establishing safety margins before preclinical trials.

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